3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with a pyridazinone moiety, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the pyridazinone moiety may interact with other biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Pyridazinone Derivatives: Compounds with similar pyridazinone cores, often studied for their diverse biological activities.
Uniqueness
3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyridazinone moiety, which may confer a broader range of biological activities compared to simpler sulfonamides. This structural complexity allows for more diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-28-19-11-9-17(15-20(19)29-2)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCBJSPEMDGBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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